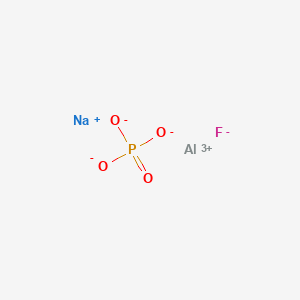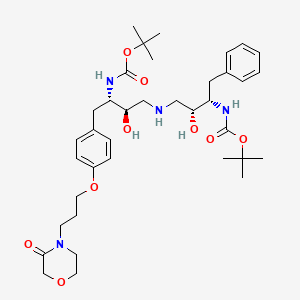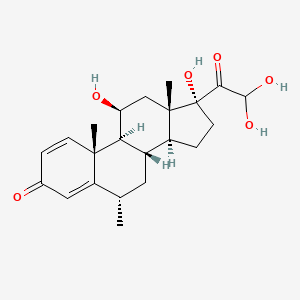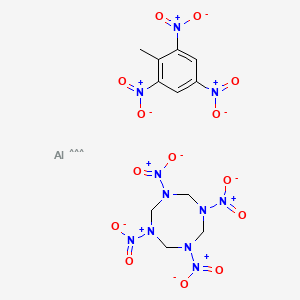
Octonal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanol, also known as octan-1-ol, is an organic compound with the molecular formula C₈H₁₈O. It is a fatty alcohol and is one of the many isomers known generically as octanols. Octanol is a colorless liquid with a characteristic aromatic odor and is used in the synthesis of esters for perfumes and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octanol is primarily produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. . The reaction can be summarized as follows: [ \text{Al(C}_2\text{H}_5\text{)}_3 + 9 \text{C}_2\text{H}_4 \rightarrow \text{Al(C}8\text{H}{17}\text{)}_3 ] [ \text{Al(C}8\text{H}{17}\text{)}_3 + 3 \text{O} + 3 \text{H}_2\text{O} \rightarrow 3 \text{HOC}8\text{H}{17} + \text{Al(OH)}_3 ]
Another method involves the dimerization of 1,3-butadiene with the addition of one molecule of water, catalyzed by palladium complexes, followed by hydrogenation .
Industrial Production Methods
The industrial production of octanol involves the hydrotreating of paraffin oil mixed with hydrogen at high temperature and pressure to reduce unsaturated hydrocarbons to saturated hydrocarbons. This is followed by an alcoholization reaction where the hydrotreated paraffin oil reacts with syngas (a mixture of hydrogen and carbon monoxide) under the action of a catalyst to produce octanol and water .
Analyse Chemischer Reaktionen
Types of Reactions
Octanol undergoes various chemical reactions, including:
Oxidation: Octanol can be oxidized to octanoic acid.
Reduction: It can be reduced to octane.
Substitution: It can undergo substitution reactions to form esters, ethers, and halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) are used.
Substitution: Acid chlorides and alcohols are used to form esters, while halogenating agents like thionyl chloride (SOCl₂) are used to form halides.
Major Products
Oxidation: Octanoic acid.
Reduction: Octane.
Substitution: Octyl esters, octyl ethers, and octyl halides.
Wissenschaftliche Forschungsanwendungen
Octanol is widely used in scientific research due to its versatile properties:
Wirkmechanismus
Octanol exerts its effects primarily through its interaction with lipid membranes. It disrupts membrane integrity, leading to increased permeability and potential cell lysis. This mechanism is particularly effective against microbial cells, where it induces apoptosis and disrupts metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octanol: Another isomer of octanol with similar properties and uses.
Octanal: An aldehyde with the formula C₈H₁₆O, used in perfumery and flavoring.
Octanoic Acid: A carboxylic acid with the formula C₈H₁₆O₂, used in the production of esters and as a food additive.
Uniqueness
Octanol is unique due to its balanced hydrophilic and lipophilic properties, making it an excellent solvent and intermediate in various chemical reactions. Its ability to disrupt lipid membranes also makes it valuable in antimicrobial applications .
Eigenschaften
CAS-Nummer |
78413-87-3 |
|---|---|
Molekularformel |
C7H5N3O6.C4H8N8O8.Al C11H13AlN11O14 |
Molekulargewicht |
550.27 g/mol |
InChI |
InChI=1S/C7H5N3O6.C4H8N8O8.Al/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;/h2-3H,1H3;1-4H2; |
InChI-Schlüssel |
FTAFBCWHLFKBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Al] |
Physikalische Beschreibung |
Octonal appears as a mixture of HMX, TNT, and powdered aluminum. An aluminum desensitized cyclotetramethylene tetranitranitramine. A colorless crystal sensitive to heat. Emits toxic oxides of nitrogen fumes when heated to decomposition. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


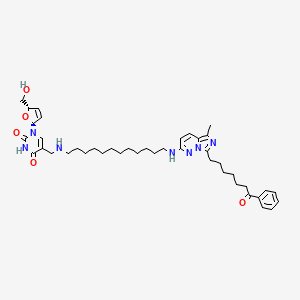
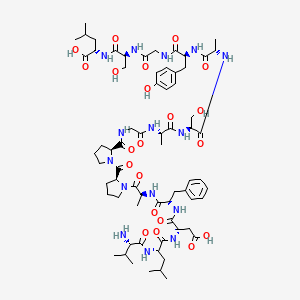
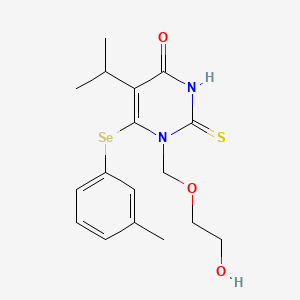
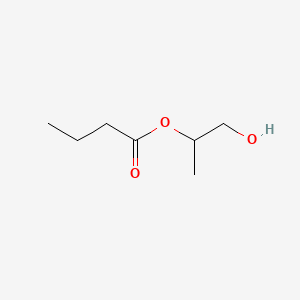
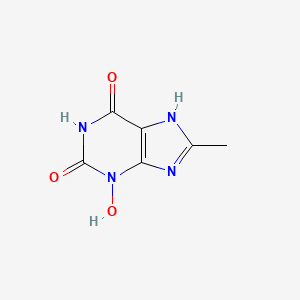
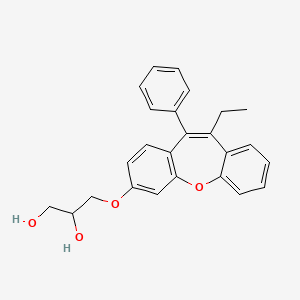
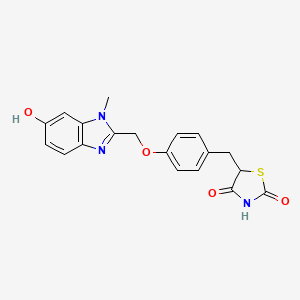
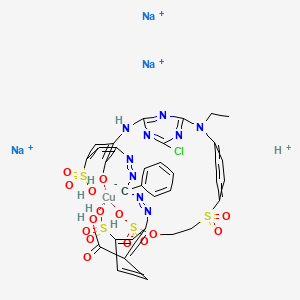

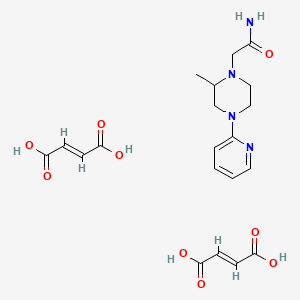
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
